molecular formula C5H9ClO2 B13804092 2-Chloro-2-methylbutyric acid CAS No. 73758-54-0

2-Chloro-2-methylbutyric acid

Cat. No.: B13804092
CAS No.: 73758-54-0
M. Wt: 136.58 g/mol
InChI Key: NZZYVDKRZFWNRJ-UHFFFAOYSA-N
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Description

2-Chloro-2-methylbutyric acid is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated derivative of butyric acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of the butyric acid chain, making it a unique and versatile chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methylbutyric acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2-methylbutyric acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylbutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylbutyric acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction Reactions: Reduction of this compound can yield 2-methylbutanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 2-Methylbutyric acid.

    Oxidation: 2-Methylbutanone or 2-methylbutanal.

    Reduction: 2-Methylbutanol.

Scientific Research Applications

2-Chloro-2-methylbutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of 2-chloro-2-methylbutyric acid involves its interaction with specific molecular targets. The chlorine atom in the compound makes it a reactive electrophile, allowing it to participate in nucleophilic substitution reactions. The presence of the methyl group enhances its stability and reactivity. The compound can interact with enzymes and other proteins, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutyric acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloro-3-methylbutyric acid: Has a different position of the chlorine atom, leading to variations in reactivity and applications.

    2-Chloro-2-methylpropanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

2-Chloro-2-methylbutyric acid is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

CAS No.

73758-54-0

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

2-chloro-2-methylbutanoic acid

InChI

InChI=1S/C5H9ClO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8)

InChI Key

NZZYVDKRZFWNRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)Cl

Origin of Product

United States

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